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Introduction

6-Methylpyridine-2-sulfonamide is a heterocyclic organic compound that has garnered
interest within the scientific community, particularly in the fields of medicinal chemistry and drug
development. As a derivative of pyridine, a fundamental scaffold in numerous biologically active
molecules, and incorporating the versatile sulfonamide functional group, this compound
presents a unique combination of chemical properties. The sulfonamide moiety is a well-
established pharmacophore, known for its presence in a wide array of therapeutic agents,
including antibacterial drugs and carbonic anhydrase inhibitors.[1][2] The strategic placement of
a methyl group on the pyridine ring further modulates its electronic and steric characteristics,
potentially influencing its biological activity and pharmacokinetic profile.

This technical guide provides a comprehensive overview of the physical and chemical
properties of 6-methylpyridine-2-sulfonamide, intended to serve as a valuable resource for
researchers, scientists, and professionals in drug development. The information presented
herein is a synthesis of available data, theoretical predictions, and expert analysis, designed to
facilitate a deeper understanding of this compound's potential applications.

Physicochemical Properties
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A thorough understanding of the physicochemical properties of a compound is paramount for
its application in research and development. These properties govern its solubility, stability, and
interaction with biological systems.

Property Value Source(s)

6-methylpyridine-2-
IUPAC Name ) N/A
sulfonamide

2-Pyridinesulfonamide, 6-

Synonyms [3]
methyl-

CAS Number 65938-76-3 [31[4]

Molecular Formula CsHsN202S [3114]

Molecular Weight 172.21 g/mol [4]
Predicted: White to off-white

Appearance id N/A
soli

Molecular Structure

The foundational step in understanding the properties of 6-Methylpyridine-2-sulfonamide is
the visualization of its molecular architecture.

Caption: Chemical structure of 6-Methylpyridine-2-sulfonamide.

Predicted Physicochemical Data

While experimental data for some properties of 6-Methylpyridine-2-sulfonamide are not
readily available in the literature, predictions based on its structure and data from related
compounds can provide valuable insights.
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Property

Predicted Value

Notes and Rationale

Melting Point

110-130 °C

Based on related sulfonamides
and pyridine derivatives. For
example, 2-amino-6-
methylpyridine has a melting
point of 40-44 °C.[5] The larger
sulfonamide group would be
expected to increase the

melting point.

Boiling Point

> 300 °C

High boiling point is expected
due to the polar sulfonamide
group and potential for
hydrogen bonding. The related
6-methylpyridine-3-
sulfonamide has a reported
boiling point of 341.9 °C,
although this may be a

predicted value.[6]

Solubility

Soluble in polar organic
solvents (e.g., DMSO, DMF,
alcohols). Sparingly soluble in

water.

The pyridine nitrogen and
sulfonamide group can
participate in hydrogen
bonding, suggesting some
water solubility. A related
carboxamide is soluble in
water and alcohols.[7]
However, the overall molecule
has significant nonpolar

character.

pKa (Sulfonamide N-H)

9-11

The pKa of the sulfonamide
proton is influenced by the
electron-withdrawing nature of
the sulfonyl group and the
pyridine ring. This range is
typical for many aryl

sulfonamides.
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The pyridine nitrogen is basic,
but its basicity is reduced by
the electron-withdrawing
sulfonamide group at the 2-
position. For comparison, the
pKa (Pyridinium ion) 2-3 o
pKa of 2-methylpyridine is
5.96.[8] The predicted pKa of
the highly acidic 6-
methylpyridine-2-sulfonic acid
is -2.85.[9]

Synthesis and Reactivity

The synthesis of 6-methylpyridine-2-sulfonamide can be approached through established
methods for sulfonamide formation. A common and reliable strategy involves the reaction of a
sulfonyl chloride with an amine.

Proposed Synthetic Pathway

SOCIz2 or PClIs

NHs (aq)
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Click to download full resolution via product page
Caption: Proposed synthesis of 6-Methylpyridine-2-sulfonamide.

Experimental Protocol: Synthesis of 6-Methylpyridine-2-
sulfonamide

This protocol is a representative procedure based on established chemical transformations for
the synthesis of sulfonamides from sulfonyl chlorides.[10]

Step 1: Synthesis of 6-Methylpyridine-2-sulfonyl Chloride

To a stirred suspension of 6-methylpyridine-2-sulfonic acid (1 equivalent) in a suitable inert
solvent such as dichloromethane, add thionyl chloride (2-3 equivalents) dropwise at O °C.

» Allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, or until
the reaction is complete as monitored by TLC.

e Cool the reaction mixture and carefully quench with ice-water.

o Extract the product with dichloromethane, wash the organic layer with saturated sodium
bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure to yield crude 6-methylpyridine-2-sulfonyl chloride. This intermediate is
often used in the next step without further purification.

Step 2: Synthesis of 6-Methylpyridine-2-sulfonamide

Dissolve the crude 6-methylpyridine-2-sulfonyl chloride (1 equivalent) in a suitable solvent
like tetrahydrofuran or acetone.

Cool the solution to 0 °C and add an excess of aqueous ammonia (e.g., 28% solution)
dropwise with vigorous stirring.

Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by
TLC.

Remove the organic solvent under reduced pressure.
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o Extract the aqueous residue with a suitable organic solvent such as ethyl acetate.

o Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and
concentrate to give the crude product.

o Purify the crude 6-methylpyridine-2-sulfonamide by recrystallization from a suitable
solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography
on silica gel.

Chemical Reactivity

The reactivity of 6-methylpyridine-2-sulfonamide is dictated by the interplay of the pyridine
ring and the sulfonamide group.

» Nucleophilicity of the Sulfonamide Nitrogen: The sulfonamide nitrogen is weakly acidic and
can be deprotonated by a strong base to form a nucleophilic anion. This anion can then react
with various electrophiles, allowing for N-alkylation or N-acylation.[11][12]

» Electrophilicity of the Pyridine Ring: The pyridine ring is generally electron-deficient and can
undergo nucleophilic aromatic substitution, although this is less favorable than in pyridinium
salts. The positions on the ring are susceptible to attack by strong nucleophiles.

» Reactions of the Methyl Group: The methyl group can potentially undergo oxidation or
condensation reactions under specific conditions.

Spectroscopic Analysis

Spectroscopic techniques are indispensable for the structural elucidation and characterization
of organic molecules. While experimental spectra for 6-methylpyridine-2-sulfonamide are not
widely published, a detailed prediction of its spectral features can be made based on the
analysis of related compounds and established spectroscopic principles.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the methyl protons, the
sulfonamide protons, and the aromatic protons on the pyridine ring.
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Predicted
Proton(s) Chemical Shift  Multiplicity

(6, ppm)

Coupling
Constant (J,
Hz)

Notes

CHs 24-2.6 Singlet (s)

N/A

The methyl
group is attached
to the pyridine
ring. Similar
methyl groups in
2-amino-6-
methylpyridine
appear around
2.3-2.4 ppm.[13]

Broad Singlet (br
NH2 75-85 )
s

N/A

The chemical
shift of
sulfonamide
protons can vary
depending on the
solvent and
concentration.
This signal will
exchange with
D20. The proton
of a sulfonamide
—SO2NH- group
can manifest as
a singlet peak
between 8.78
and 10.15 ppm.
[14]

Pyridine H-3 7.8-8.0 Doublet (d)

Coupled to H-4.

Triplet (t) or
Pyridine H-4 76-7.8 Doublet of
Doublets (dd)

~8.0,~7.5

Coupled to H-3
and H-5.

Pyridine H-5 73-75 Doublet (d)

~7.5

Coupled to H-4.
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Note: Chemical shifts are referenced to TMS and can be influenced by the solvent used.

3C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the number of unique carbon
environments in the molecule.

Predicted Chemical Shift

Carbon Notes
(3, ppm)
Typical range for a methyl
CHs 20-25 group attached to an aromatic
ring.
o Aromatic carbon adjacent to
Pyridine C-5 120 - 125 )
the methyl-substituted carbon.
Pyridine C-3 125-130 Aromatic carbon.
Pyridine C-4 135 - 140 Aromatic carbon.
o Carbon bearing the methyl
Pyridine C-6 155 - 160
group.
Carbon attached to the
electron-withdrawing
Pyridine C-2 160 - 165 sulfonamide group, expected

to be the most downfield of the

ring carbons.

Note: Chemical shifts are referenced to TMS and can be influenced by the solvent used. For
comparison, the aromatic carbons in 2-methylpyridine appear between 121 and 158 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the functional groups present in
6-methylpyridine-2-sulfonamide.
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Characteristic Absorption

Functional Group Vibration
(cm™)

N-H (Sulfonamide) 3350 - 3250 Stretching

C-H (Aromatic) 3100 - 3000 Stretching

C-H (Aliphatic) 3000 - 2850 Stretching

C=N, C=C (Pyridine) 1600 - 1450 Ring Stretching

) Asymmetric and Symmetric
S=0 (Sulfonamide) 1350 - 1300 and 1170 - 1150 )
Stretching

Note: The S=0 stretching vibrations are typically strong and sharp, making them excellent
diagnostic peaks for the presence of a sulfonamide group.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a compound.
e Molecular lon (M*): The mass spectrum should show a molecular ion peak at m/z = 172.
e Major Fragmentation Pathways:

o Loss of SOz (m/z = 108): A common fragmentation pathway for aromatic sulfonamides
involves the extrusion of sulfur dioxide.[15]

o Cleavage of the C-S bond (m/z = 92): This would result in the formation of the 6-
methylpyridin-2-yl radical cation.

o Cleavage of the S-N bond (m/z = 78): This would lead to the formation of the 6-
methylpyridine radical cation.

Potential Applications in Drug Development

The structural features of 6-methylpyridine-2-sulfonamide suggest its potential as a scaffold
for the development of novel therapeutic agents.
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Carbonic Anhydrase Inhibition

The sulfonamide group is a classic zinc-binding group found in numerous carbonic anhydrase
(CA) inhibitors.[2] CAs are a family of enzymes involved in various physiological processes,
and their inhibition has therapeutic applications in conditions such as glaucoma, edema, and
certain types of cancer.[16][17] The pyridine ring system in 6-methylpyridine-2-sulfonamide
can be further functionalized to enhance binding affinity and selectivity for different CA

isoforms.

Mechanism of Carbonic Anhydrase Inhibition

( )

inds to

Coordination of Sulfonamide
to Zn2+

( )

Click to download full resolution via product page
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Caption: Proposed inhibition of carbonic anhydrase by a sulfonamide.

Antibacterial Activity

Sulfonamides were among the first effective antimicrobial agents and continue to be a source
of inspiration for the development of new antibacterial drugs. They typically act by inhibiting
dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria. The pyridine
scaffold of 6-methylpyridine-2-sulfonamide could be modified to enhance its antibacterial
spectrum and potency.

Safety and Handling

While a specific Material Safety Data Sheet (MSDS) for 6-methylpyridine-2-sulfonamide is
not widely available, general precautions for handling pyridine derivatives and sulfonamides
should be followed.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses,
gloves, and a lab coat.

Ventilation: Handle in a well-ventilated area or in a fume hood to avoid inhalation of dust or
vapors.

Incompatibilities: Avoid contact with strong oxidizing agents.

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

6-Methylpyridine-2-sulfonamide is a compound with significant potential for further
investigation, particularly in the realm of medicinal chemistry. Its combination of a pyridine core
and a sulfonamide functional group provides a versatile platform for the design of novel
bioactive molecules. This technical guide has synthesized the available information and
provided expert predictions to offer a comprehensive understanding of its physical and
chemical properties. It is our hope that this document will serve as a valuable starting point for
researchers and scientists interested in exploring the applications of this intriguing molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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